molecular formula C9H12O2 B1584293 2-Methoxy-2-phenylethanol CAS No. 2979-22-8

2-Methoxy-2-phenylethanol

Cat. No. B1584293
CAS RN: 2979-22-8
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-phenylethanol, also known as (2R)-2-Methoxy-2-phenylethanol, is a chemical compound with the molecular formula C9H12O2 . It is used in various applications, including as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine .


Synthesis Analysis

2-Methoxy-2-phenylethanol has been used in the synthesis of optically active 1,4-dihydropyridines . It has also been employed as a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes using a boron trifluoride catalyst .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-phenylethanol consists of a phenyl group (C6H5) attached to a methoxy group (OCH3) and an ethanol group (CH2OH) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-2-phenylethanol are not detailed in the search results, it is known to be used as a chiral probe and a key intermediate in various syntheses .


Physical And Chemical Properties Analysis

2-Methoxy-2-phenylethanol is a liquid at 20°C . It has a refractive index of 1.519 (lit.) , a boiling point of 237°C (lit.) , and a density of 1.061 g/mL at 25°C (lit.) .

Mechanism of Action

Target of Action

It has been used as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine

Mode of Action

It is known to be involved in the synthesis of optically active 1,4-dihydropyridines . The specific interactions of 2-Methoxy-2-phenylethanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

2-Methoxy-2-phenylethanol is involved in the synthesis of optically active 1,4-dihydropyridines . It is also a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methoxy-2-phenylethanol are not well-studied. Its impact on bioavailability is currently unknown. The compound has a molecular weight of 152.19 and a density of 1.061 g/mL at 25 °C . These properties may influence its pharmacokinetics.

Result of Action

It is known to be involved in the synthesis of optically active 1,4-dihydropyridines

Safety and Hazards

The safety data sheet for 2-Methoxy-2-phenylethanol indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Methoxy-2-phenylethanol are not detailed in the search results, its use in the synthesis of optically active 1,4-dihydropyridines and as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine suggest potential applications in pharmaceutical research and development .

properties

IUPAC Name

2-methoxy-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863068
Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-phenylethanol

CAS RN

2979-22-8
Record name β-Methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, beta-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, .beta.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-2-phenylethanol
Reactant of Route 2
2-Methoxy-2-phenylethanol
Reactant of Route 3
Reactant of Route 3
2-Methoxy-2-phenylethanol
Reactant of Route 4
Reactant of Route 4
2-Methoxy-2-phenylethanol
Reactant of Route 5
Reactant of Route 5
2-Methoxy-2-phenylethanol
Reactant of Route 6
2-Methoxy-2-phenylethanol

Q & A

ANone: 2-Methoxy-2-phenylethanol has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. Key spectroscopic data includes:

    A: Several studies highlight the use of MOFs as catalysts for the ring-opening reaction of styrene oxide with methanol, yielding 2-methoxy-2-phenylethanol as the desired product [, , , ]. For example, a hierarchical porous CuBTC MOF demonstrated enhanced catalytic activity for this reaction due to facile mass transfer and denser open metal sites []. Similarly, Cr-MIL-101 encapsulated with Keggin phosphotungstic acid proved to be a highly active heterogeneous catalyst for this reaction [].

    A: The stereochemistry of the hydroxyl group in 2-methoxy-2-phenylethanol plays a crucial role in its effectiveness as a chiral auxiliary [, ]. The (S)-enantiomer is often preferred due to its ability to induce higher diastereoselectivity in the formation of the desired enantiomer of 1,4-dihydropyridines.

    ANone: Common analytical techniques include:

    • Gas Chromatography (GC) [, ]: Used to monitor reaction progress and determine product yield.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Provides structural information and can differentiate between enantiomers.

    A: Enzymatic resolution using lipases, particularly Candida antarctica lipase B (CAL-B), is an effective method for resolving racemic 2-methoxy-2-phenylethanol [, ]. CAL-B exhibits high enantioselectivity towards the (R)-enantiomer during acylation, enabling the separation of the desired enantiomer.

    A: Research shows that solvent permittivity (ε) significantly influences the enantiomeric ratio (E) achieved during the CAL-B catalyzed acetylation of 2-methoxy-2-phenylethanol []. The E vs. ε plot exhibited a convex shape, reaching maximum E at a medium ε value, suggesting an optimal polarity range for maximizing enantioselectivity.

    A: Bismuth gallate, a layered coordination polymer synthesized using methanol, displays good stability and functions as a Lewis acid catalyst []. This material effectively catalyzes the conversion of styrene oxide to 2-methoxy-2-phenylethanol with high regioselectivity, demonstrating its potential in organic synthesis.

    A: Yes, beyond enzymatic resolution and MOF-catalyzed reactions, 2-methoxy-2-phenylethanol can be synthesized via the photolysis of 4-phenyl-1,3-dioxolan-2-one in methanol []. This method produces 2-methoxy-2-phenylethanol alongside other byproducts like phenethyl alcohol.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.